1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group, a thiophene ring, and a cyano group. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety profiles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyano group, with nucleophiles like ammonia or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, aqueous conditions.
Reduction: LiAlH4, NaBH4, ether solvents.
Substitution: NH3, primary amines, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Amides or secondary amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research indicates that derivatives of this compound may have therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways related to inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
1-methyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
1-ethyl-3-(benzothiophen-3-yl)-1H-pyrazole-5-carbonitrile
Uniqueness: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potential.
This compound represents a valuable tool in both research and industry, with applications spanning multiple fields. Its unique structure and reactivity make it a versatile intermediate for the synthesis of various biologically active molecules.
Properties
IUPAC Name |
2-ethyl-5-thiophen-3-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZHLPZQVLJHMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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